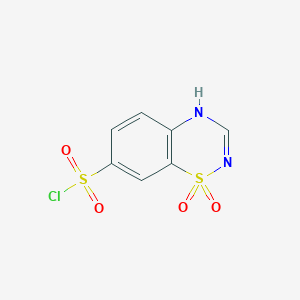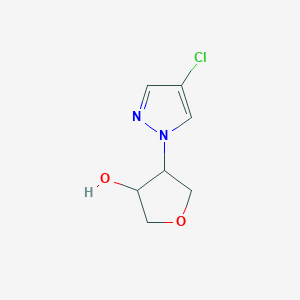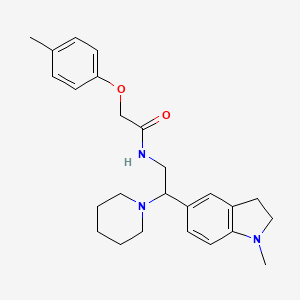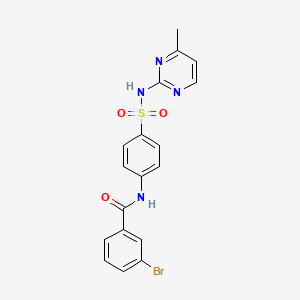![molecular formula C23H18N2OS B2805814 (3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone CAS No. 189132-50-1](/img/structure/B2805814.png)
(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Theoretical Study
A study by Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of related thieno[2,3-b]pyridine derivatives, focusing on their behavior in different solvents. Quantum chemistry calculations supported the experimental findings, revealing insights into the stabilization mechanisms and electronic structure of these compounds Al-Ansari, I. A. Z. (2016). Journal of Fluorescence, 26, 821-834.
Synthesis and Characterization
Mabkhot et al. (2015) reported the synthesis and characterization of novel thieno-fused bicyclic compounds, including derivatives of thieno[2,3-b]pyridin-4(7H)-one, through reactions with new enaminone containing thieno[2,3-b]pyridine scaffold. This work contributes to the development of synthetic methodologies for compounds with potential biological activities Mabkhot, Y., et al. (2015). Journal of Chemistry, 2015, 1-8.
Antimicrobial and Antioxidant Activity
Research by Rusnac et al. (2020) on the condensation reactions involving pyridine derivatives identified unexpected products with moderate antifungal activity, showcasing the potential of these compounds in antimicrobial applications. The study also provides insights into the synthetic pathways and structural analysis of these compounds Rusnac, R., et al. (2020). Chemistry Journal of Moldova, 15, 88-98.
Molecular Docking and Anticancer Activity
A study by Shahana and Yardily (2020) focused on the synthesis, characterization, and theoretical analysis of novel thiazole and thiophene derivatives. The research included molecular docking studies to explore the potential antibacterial activity of the synthesized compounds, indicating a methodological approach to identifying compounds with biological relevance Shahana, M., & Yardily, A. (2020). Журнал структурной химии.
Anticonvulsant Agents
Malik and Khan (2014) synthesized a series of triazine and isoxazole pyrrolidinyl methanone derivatives, evaluated for anticonvulsant activities. One compound demonstrated high potency and a protective index superior to the standard drug phenytoin, showcasing the potential of these derivatives in developing new anticonvulsant medications Malik, S., & Khan, S. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry, 29, 505-516.
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound.
Zukünftige Richtungen
This involves discussing potential applications and areas of future research for the compound.
Please consult with a professional chemist or a relevant expert for a detailed analysis of this specific compound. They may have access to more specialized databases and resources to provide a comprehensive analysis.
Eigenschaften
IUPAC Name |
(3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c24-20-19-17(14-7-3-1-4-8-14)13-18(15-11-12-15)25-23(19)27-22(20)21(26)16-9-5-2-6-10-16/h1-10,13,15H,11-12,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHZEZQKEWTUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)C5=CC=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2805732.png)
![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2805734.png)
![5-[(2-Chloropropanoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2805735.png)
![6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2805738.png)
![2,5,7-Triazaspiro[3.5]nonan-6-one;hydrochloride](/img/structure/B2805739.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B2805740.png)


![3-(2-bromophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2805746.png)
![(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2805747.png)


![6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2805753.png)